molecular formula C18H13N3OS2 B3506116 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3506116
M. Wt: 351.4 g/mol
InChI Key: UCDQWMOHVXQLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the family of triazole derivatives. It is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antimicrobial, antifungal, and anticancer properties. In agriculture, it has been used as a fungicide and herbicide. In industry, it has been used as a corrosion inhibitor and as a stabilizer for polymers.

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the target organism, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol vary depending on the target organism and the concentration of the compound used. In general, it has been shown to cause oxidative stress, DNA damage, and apoptosis in cancer cells. It has also been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various organisms. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, its use is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. One area of focus is the development of new derivatives with improved activity and reduced toxicity. Another area of focus is the investigation of its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to understand its mechanism of action and potential applications in agriculture and industry.
Conclusion:
In conclusion, 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potential applications in various fields of science. Its broad spectrum of activity and relative ease of synthesis make it a valuable tool for laboratory experiments. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop new derivatives with improved activity.

properties

IUPAC Name

4-(4-phenoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c23-18-20-19-17(16-7-4-12-24-16)21(18)13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDQWMOHVXQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

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